2-Chloro-4-(methylthio)pyrimidine

Catalog No.
S788473
CAS No.
49844-93-1
M.F
C5H5ClN2S
M. Wt
160.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(methylthio)pyrimidine

CAS Number

49844-93-1

Product Name

2-Chloro-4-(methylthio)pyrimidine

IUPAC Name

2-chloro-4-methylsulfanylpyrimidine

Molecular Formula

C5H5ClN2S

Molecular Weight

160.63 g/mol

InChI

InChI=1S/C5H5ClN2S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3

InChI Key

VAATWVRXPRDPPM-UHFFFAOYSA-N

SMILES

CSC1=NC(=NC=C1)Cl

Canonical SMILES

CSC1=NC(=NC=C1)Cl

The exact mass of the compound 2-Chloro-4-(methylthio)pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-4-(methylthio)pyrimidine is a bifunctional heterocyclic building block designed for the regioselective synthesis of 2,4-disubstituted pyrimidines. This compound features two distinct reactive sites: a chlorine atom at the C2 position, which acts as a leaving group for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, and a methylthio group at the C4 position. The methylthio group is relatively inert in its initial state but can be activated through oxidation to a highly reactive methylsulfonyl leaving group, enabling a controlled, sequential approach to synthesis that is critical in pharmaceutical and agrochemical development. [REFS-1, REFS-2]

Substituting 2-Chloro-4-(methylthio)pyrimidine with seemingly similar compounds introduces significant synthetic risks. The common precursor, 2,4-dichloropyrimidine, typically shows higher reactivity at the C4 position, but reactions often suffer from a lack of regioselectivity, leading to isomeric mixtures that are difficult and costly to separate, thereby reducing the overall yield of the desired product. [REFS-1, REFS-2] Using the isomer, 4-chloro-2-(methylthio)pyrimidine, fundamentally inverts the intended synthetic pathway, as the primary reactive site for SNAr becomes the C4-chloro group, not the C2-chloro group. This makes the choice of isomer a critical, non-interchangeable decision based on the required order of bond construction.

Precursor Suitability: Enables Sequential C2-then-C4 Functionalization via Oxidation

The primary value of this compound is its capacity for controlled, sequential functionalization. The C2-chloro group serves as the initial reactive site for SNAr or cross-coupling. Subsequently, the C4-methylthio group, which is unreactive under initial conditions, can be oxidized to a methylsulfonyl (-SO2Me) group. This sulfone is an excellent leaving group, often more reactive than the original chlorine, enabling a second, different substitution at the C4 position. [1] In studies on related systems, 2-sulfonylpyrimidines were shown to be highly reactive towards thiolates, while the corresponding 2-chloro and 2-methylthio pyrimidines were far less reactive to completely unreactive under the same conditions. [2]

Evidence DimensionReactivity of Leaving Group
Target Compound DataC2-Cl is reactive for SNAr; C4-SMe is a stable 'masked' leaving group, activated by oxidation to a highly reactive C4-SO2Me group.
Comparator Or Baseline2,4-Dichloropyrimidine: C4-Cl and C2-Cl have similar reactivity, leading to potential formation of isomeric mixtures and low regioselectivity in sequential reactions.
Quantified DifferenceEnables a defined, high-purity C2-then-C4 reaction pathway not reliably accessible with 2,4-dichloropyrimidine.
ConditionsSequential Nucleophilic Aromatic Substitution (SNAr) with an intermediate oxidation step (e.g., using m-CPBA or Oxone).

This enables the synthesis of specific, asymmetrically 2,4-disubstituted pyrimidines with high regiochemical purity, avoiding costly purification of isomers.

Synthesis Route Compatibility: Offers Orthogonal Reactivity to its 4-Chloro Isomer

The choice between 2-Chloro-4-(methylthio)pyrimidine and its isomer, 4-chloro-2-(methylthio)pyrimidine, is a critical strategic decision that dictates the entire synthetic sequence. For the target compound, SNAr occurs first at the C2-position. In contrast, a documented large-scale synthesis of a key pharmaceutical intermediate utilized the isomer, 4-chloro-2-(methylthio)pyrimidine, by first oxidizing its C2-methylthio group to the sulfone, followed by a highly selective SNAr reaction at the C2-sulfonyl position, leaving the C4-chloro group intact for later modification. [1] This demonstrates that the two isomers provide orthogonal, non-interchangeable pathways to different classes of 2,4-disubstituted products.

Evidence DimensionOrder of Nucleophilic Substitution
Target Compound DataPathway A: 1st substitution at C2-Cl, 2nd substitution at C4 (after oxidation).
Comparator Or BaselineIsomer (4-Chloro-2-(methylthio)pyrimidine): Pathway B: 1st substitution at C2 (after oxidation), 2nd substitution at C4-Cl.
Quantified DifferenceProvides the reverse sequence of reactivity compared to its isomer, allowing chemists to select the correct starting material to match their retrosynthetic plan.
ConditionsMulti-step synthesis of complex pyrimidine derivatives.

Procuring the wrong isomer will force a complete redesign of the synthetic route or lead to reaction failure, making isomer-specific selection essential.

Processability: Defined Regioselectivity Avoids Isomeric Purification Challenges

The use of 2,4-dichloropyrimidine as a starting material for disubstituted pyrimidines is frequently complicated by the formation of regioisomeric mixtures. [1] For example, reactions with amines can yield both 2-amino-4-chloro and 4-amino-2-chloro products, which are often difficult to separate chromatographically. [2] By using 2-Chloro-4-(methylthio)pyrimidine, the first substitution is directed specifically to the C2 position due to the poor leaving group nature of the unoxidized methylthio group. This inherent selectivity prevents the formation of the major isomeric byproduct seen with 2,4-dichloropyrimidine, simplifying downstream processing and improving overall process efficiency.

Evidence DimensionRegiochemical Purity in First Substitution
Target Compound DataHigh selectivity for C2 substitution, minimizing formation of the C4-substituted isomer.
Comparator Or Baseline2,4-Dichloropyrimidine: Often yields mixtures of C2 and C4 substituted products, with C4 typically favored but selectivity dependent on conditions and nucleophile.
Quantified DifferenceSignificantly reduces or eliminates the primary isomeric byproduct, streamlining purification and increasing the effective yield of the desired intermediate.
ConditionsNucleophilic aromatic substitution with amine nucleophiles.

For process development and scale-up, avoiding difficult separations is a primary driver of cost and time, making this compound a superior choice for achieving high-purity targets.

Multi-Step Synthesis of Kinase Inhibitors with Asymmetric C2/C4 Substitution

This compound is the right choice for synthetic routes to kinase inhibitors and other APIs that require different functionalities at the C2 and C4 positions, such as an amine at C2 and an ether or aryl group at C4. The evidence for controlled, sequential C2-then-C4 functionalization directly enables this common drug scaffold assembly pattern. [1]

Process Development Where Final Product Purity and Yield are Critical

In a scale-up or manufacturing environment, the use of this intermediate is justified when the costs of separating isomeric byproducts from a 2,4-dichloropyrimidine route are prohibitive. Its predictable regioselectivity ensures a cleaner reaction profile for the first substitution, simplifying downstream purification and improving overall process mass intensity.

Construction of Fragment Libraries for Medicinal Chemistry

For creating diverse chemical libraries, this reagent allows for the systematic and predictable installation of a functional group at C2, followed by a second diversification step at C4 (after oxidation). This contrasts with its isomer, which enables the opposite C4-then-C2 diversification, making both compounds essential tools for exploring chemical space around the pyrimidine core. [2]

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

2-Chloro-4-(methylsulfanyl)pyrimidine

Dates

Last modified: 08-15-2023

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